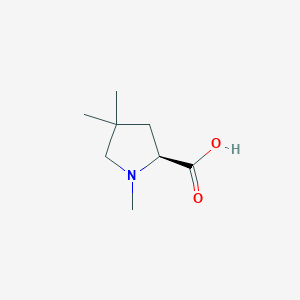

1,4,4-trimethyl-L-proline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-1,4,4-trimethylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-8(2)4-6(7(10)11)9(3)5-8/h6H,4-5H2,1-3H3,(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEMJUABMNNBKBO-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(N(C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@H](N(C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,4,4-trimethyl-L-proline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis and predicted characterization of the novel amino acid derivative, 1,4,4-trimethyl-L-proline. Due to the limited availability of published data on this specific compound, this document outlines a plausible synthetic route based on established organic chemistry principles and provides predicted characterization data based on analogous structures. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar proline analogues for applications in drug discovery and development.

Proposed Synthesis of this compound

The proposed synthesis of this compound is a multi-step process commencing with commercially available L-proline. The strategy involves the initial N-methylation of the proline ring, followed by the introduction of a gem-dimethyl group at the C4 position.

The proposed synthetic pathway is as follows:

-

N-methylation of L-proline: L-proline will be converted to N-methyl-L-proline (also known as hygrinic acid) via the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde (B43269) for reductive methylation of the secondary amine.[1][2][3][4][5][6]

-

Protection of the carboxylic acid: The carboxylic acid of N-methyl-L-proline will be protected, for example, as a methyl ester, to prevent its interference in subsequent reactions.

-

Introduction of a ketone at the C4 position: The protected N-methyl-L-proline will be oxidized at the C4 position to yield the corresponding 4-keto derivative.

-

Gem-dimethylation at the C4 position: The 4-keto group will be converted to a gem-dimethyl group. A Wittig reaction using a phosphorus ylide or a Corey-Chaykovsky reaction with a sulfur ylide are proposed as potential methods.[1][7][8][9][10]

-

Deprotection of the carboxylic acid: The protecting group on the carboxylic acid will be removed to yield the final product, this compound.

Detailed Experimental Protocols

Step 1: Synthesis of N-methyl-L-proline (Eschweiler-Clarke Reaction) [2][3][4][11]

-

To a solution of L-proline (1.0 eq) in water, add formic acid (1.8 eq) followed by a 37% aqueous solution of formaldehyde (1.1 eq).

-

Heat the reaction mixture at 80-90 °C for 18-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess formic acid and water.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Esterification of N-methyl-L-proline

-

Suspend N-methyl-L-proline (1.0 eq) in methanol (B129727).

-

Cool the suspension to 0 °C and slowly add thionyl chloride (1.2 eq).

-

Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Remove the solvent under reduced pressure to obtain the crude N-methyl-L-proline methyl ester hydrochloride.

Step 3: Oxidation to N-methyl-4-keto-L-proline methyl ester

-

Dissolve the N-methyl-L-proline methyl ester hydrochloride in a suitable solvent such as dichloromethane.

-

Add a mild oxidizing agent, for example, pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol, at 0 °C.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Work up the reaction by quenching with a suitable reagent and extract the product into an organic solvent.

-

Purify the product by column chromatography.

Step 4: Gem-dimethylation of N-methyl-4-keto-L-proline methyl ester (Wittig Reaction)

-

Prepare the Wittig reagent, methyltriphenylphosphonium (B96628) bromide, by reacting triphenylphosphine (B44618) with methyl bromide.

-

Generate the ylide by treating the phosphonium (B103445) salt with a strong base like n-butyllithium in an anhydrous solvent (e.g., THF) under an inert atmosphere.

-

Add a solution of the N-methyl-4-keto-L-proline methyl ester in the same solvent to the ylide solution at low temperature (e.g., -78 °C).

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction and extract the product.

-

The resulting exocyclic methylene (B1212753) compound is then subjected to hydrogenation (e.g., using H2 and Pd/C) to afford the gem-dimethyl group.

Alternative Step 4: Gem-dimethylation (Corey-Chaykovsky Reaction) [1][7][8][9][10]

-

Prepare the sulfur ylide by treating trimethylsulfonium (B1222738) iodide or trimethylsulfoxonium (B8643921) iodide with a strong base like sodium hydride in an anhydrous solvent (e.g., DMSO or THF).

-

Add a solution of the N-methyl-4-keto-L-proline methyl ester to the ylide solution.

-

The reaction will initially form an epoxide, which would then need to be opened and reduced to yield the gem-dimethyl group. This alternative might be more complex than the Wittig approach.

Step 5: Hydrolysis of the methyl ester

-

Dissolve the N-methyl-4,4-dimethyl-L-proline methyl ester in a mixture of water and a suitable alcohol (e.g., methanol or ethanol).

-

Add a base such as lithium hydroxide (B78521) or sodium hydroxide and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).

-

Neutralize the reaction mixture with an acid (e.g., HCl) to the isoelectric point of the amino acid.

-

The final product, this compound, can be purified by ion-exchange chromatography or recrystallization.

Predicted Characterization of this compound

The following tables summarize the predicted quantitative data for this compound based on the analysis of its constituent parts (N-methylproline and a gem-dimethyl group at the C4 position) and general spectroscopic principles.

Table 1: Predicted Physical and Molecular Properties

| Property | Predicted Value |

| Molecular Formula | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol |

| Appearance | White to off-white solid |

| Chirality | (S)-configuration at C2 |

Table 2: Predicted ¹H NMR Spectral Data (in D₂O)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H2 (α-H) | 3.8 - 4.0 | dd | J = 8.0, 4.0 |

| H3 (β-H₂) | 2.0 - 2.4 | m | - |

| H5 (δ-H₂) | 3.1 - 3.5 | m | - |

| N-CH₃ | 2.8 - 3.0 | s | - |

| C(CH₃)₂ | 1.1 - 1.3 | s (two singlets) | - |

Table 3: Predicted ¹³C NMR Spectral Data (in D₂O)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (C1) | 175 - 178 |

| C2 (α-C) | 68 - 72 |

| C3 (β-C) | 40 - 44 |

| C4 (γ-C) | 45 - 50 |

| C5 (δ-C) | 58 - 62 |

| N-CH₃ | 40 - 45 |

| C(CH₃)₂ | 25 - 30 (two signals) |

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Predicted Identity |

| 158.1181 | [M+H]⁺ |

| 112.0970 | [M+H - COOH]⁺ |

| 98.1231 | [M+H - COOH - CH₂]⁺ |

Table 5: Predicted FTIR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 2950 - 3050 | C-H stretch (alkyl) |

| 1700 - 1725 | C=O stretch (carboxylic acid) |

| 1580 - 1650 | N-H bend (from zwitterionic form) |

| 1350 - 1450 | C-H bend (alkyl) |

| 1100 - 1250 | C-N stretch |

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed synthetic workflow and the characterization plan for this compound.

Caption: Proposed synthetic workflow for this compound.

Caption: Proposed workflow for the characterization of this compound.

Disclaimer: The synthetic protocols and characterization data presented in this guide are predictive and based on established chemical principles and data from analogous compounds. Experimental validation is required to confirm these findings. This document is intended for research and informational purposes only.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0094696) [hmdb.ca]

- 3. jk-sci.com [jk-sci.com]

- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 5. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]

- 6. name-reaction.com [name-reaction.com]

- 7. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 8. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. chem.pku.edu.cn [chem.pku.edu.cn]

- 11. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

An In-depth Technical Guide on the Physicochemical Properties of 1,4,4-trimethyl-L-proline

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,4-trimethyl-L-proline is a synthetic derivative of the proteinogenic amino acid L-proline. As with other proline analogues, its unique structural modifications are of interest to researchers in the fields of peptide synthesis, drug design, and chemical biology. The introduction of three methyl groups to the proline ring can significantly alter its physicochemical properties compared to the parent molecule, potentially influencing conformational preferences, lipophilicity, and metabolic stability. This technical guide provides a summary of the currently available physicochemical data for this compound, offers a comparative analysis with L-proline, details relevant experimental protocols for characterization, and presents a general workflow for the synthesis and analysis of novel proline derivatives.

Physicochemical Properties of this compound

Currently, there is a notable scarcity of experimentally determined physicochemical data for this compound in publicly accessible scientific literature. The available information is primarily limited to basic identifiers provided by commercial suppliers.

Table 1: Known Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₈H₁₅NO₂ | [1][2] |

| Molecular Weight | 157.21 g/mol | [1][2] |

| CAS Number | 1443245-02-0 | [2][3] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not experimentally determined | - |

| Boiling Point | Not experimentally determined | - |

| Solubility | Not experimentally determined | - |

| pKa | Not experimentally determined | - |

| logP | Not experimentally determined | - |

Comparative Physicochemical Properties of L-proline

To provide context for the potential properties of this compound, the experimentally determined physicochemical data for its parent compound, L-proline, are presented below. It is crucial to note that the addition of three methyl groups is expected to significantly alter these values, particularly increasing lipophilicity (logP) and potentially affecting melting point and solubility.

Table 2: Physicochemical Properties of L-proline

| Property | Value | Source |

| Molecular Formula | C₅H₉NO₂ | [4] |

| Molecular Weight | 115.13 g/mol | [4] |

| Melting Point | 221 °C (decomposes) | [4] |

| Solubility in Water | 1620 g/L at 25 °C | [4] |

| pKa (carboxyl) | 1.99 | [5] |

| pKa (amino) | 10.96 | [5] |

| logP | -2.5 | [4] |

Experimental Protocols

Given the lack of specific experimental data for this compound, this section details generalized, yet robust, protocols for the determination of key physicochemical properties applicable to novel amino acid derivatives.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.[6] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range at a depressed temperature often indicates the presence of impurities.[6]

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.[7] The sample should be tightly packed by tapping the sealed end of the tube on a hard surface.[7]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or a digital temperature sensor.[6]

-

Approximate Melting Point Determination: A preliminary, rapid heating of the sample is performed to determine an approximate melting range.[6]

-

Accurate Melting Point Determination: A fresh sample is heated slowly, at a rate of 1-2 °C per minute, starting from a temperature approximately 20 °C below the estimated melting point.[7]

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded to define the melting range.[7]

Determination of Aqueous Solubility

Solubility is a critical parameter, especially in drug development, as it influences bioavailability.[8] The shake-flask method is a standard technique for determining thermodynamic solubility.[8]

Protocol: Shake-Flask Method for Solubility Determination

-

Preparation of a Saturated Solution: An excess amount of the solid compound is added to a known volume of purified water in a sealed vial. The presence of undissolved solid is essential to ensure saturation.[8]

-

Equilibration: The vial is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.[9]

-

Phase Separation: The suspension is centrifuged or filtered to separate the saturated solution from the excess solid.[10]

-

Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method, such as HPLC-UV or LC-MS, against a calibration curve prepared with known concentrations of the compound.[8]

-

Calculation: The solubility is calculated from the measured concentration and is typically expressed in mg/mL or mol/L.[8]

Determination of Acid Dissociation Constant (pKa)

The pKa values of the ionizable groups (the carboxylic acid and the secondary amine) are fundamental to understanding the charge state of the molecule at different pH values, which affects its solubility, lipophilicity, and interaction with biological targets.[11] Potentiometric titration is a common method for pKa determination.[11]

Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation: A precise weight of the amino acid derivative is dissolved in a known volume of deionized water to create a solution of known concentration.

-

Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.

-

Titration with Acid: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl), added in small, precise increments. The pH is recorded after each addition.[12] This titration protonates the carboxylate group.

-

Titration with Base: A fresh sample of the amino acid solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) in a similar incremental manner, with pH recorded after each addition.[12] This titration deprotonates the ammonium (B1175870) group.

-

Data Analysis: The pH values are plotted against the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve).[13] Specifically, pKa1 (for the carboxyl group) is the pH at which half of the added base is consumed to neutralize the initial acidic form, and pKa2 (for the amino group) is the pH at the midpoint of the second equivalence point.

Synthesis and Analysis Workflow

The synthesis of novel proline derivatives often involves multi-step procedures starting from commercially available proline or hydroxyproline.[14] The following workflow illustrates a general approach for the synthesis and characterization of a new proline derivative.

Caption: General workflow for the synthesis and characterization of a novel proline derivative.

Biological Context and Signaling Pathways

While no specific biological activity or signaling pathway has been definitively associated with this compound, the metabolism of proline itself is intricately linked to cellular signaling. Proline metabolism can influence pathways related to cellular stress, energy homeostasis, and the production of reactive oxygen species (ROS).[15][16] For instance, the oxidation of proline in the mitochondria is coupled to the electron transport chain, thereby impacting cellular energy levels (ATP production) and redox balance.[17] Alterations in proline metabolism have been connected to signaling cascades such as the mTOR pathway and can affect cellular processes like autophagy and apoptosis.[16] The introduction of methyl groups in this compound could potentially alter its recognition by proline transporters and metabolic enzymes, leading to unique biological effects that warrant further investigation.

The diagram below illustrates the central role of proline metabolism in cellular signaling, providing a conceptual framework for investigating the potential biological impact of this compound.

Caption: Key connections between proline metabolism and cellular signaling pathways.

Conclusion

This compound represents a novel chemical entity with potential applications in various fields of chemical and biological research. However, a comprehensive understanding of its properties is currently hampered by the lack of published experimental data. This guide serves as a foundational resource by consolidating the known information, providing a comparative context with L-proline, and outlining the necessary experimental protocols for its full characterization. Future research focused on elucidating the physicochemical properties and biological activities of this compound will be crucial for unlocking its potential in the development of new therapeutics and research tools.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. keyorganics.net [keyorganics.net]

- 4. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Proline - Wikipedia [en.wikipedia.org]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. nanopartikel.info [nanopartikel.info]

- 11. sacbiotech.wordpress.com [sacbiotech.wordpress.com]

- 12. ukessays.com [ukessays.com]

- 13. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 14. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Connecting proline metabolism and signaling pathways in plant senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Proline Metabolism and Microenvironmental Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Overview of Proline Metabolism - Creative Proteomics [creative-proteomics.com]

Conformational Landscape of 1,4,4-trimethyl-L-proline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,4-trimethyl-L-proline, a substituted derivative of the unique imino acid L-proline, presents a fascinating case for conformational analysis due to the steric and electronic implications of its methylation. The conformational preferences of proline residues are critical determinants of peptide and protein structure and function, influencing folding, stability, and molecular recognition.[1][2] This technical guide provides an in-depth exploration of the conformational landscape of this compound, drawing upon established principles of proline stereochemistry and the effects of substituents on the pyrrolidine (B122466) ring. While direct experimental data for this specific molecule is limited in the public domain, this paper constructs a robust theoretical and practical framework for its analysis, detailing hypothetical experimental protocols and expected quantitative data based on studies of analogous substituted prolines.

Introduction to Proline Conformational Analysis

The conformational rigidity of the proline ring, unique among the proteinogenic amino acids, significantly restricts the available conformational space of the polypeptide backbone.[1] Two key conformational equilibria dominate the structure of proline and its derivatives: the puckering of the five-membered pyrrolidine ring and the cis-trans isomerization of the preceding peptide bond.

-

Ring Pucker: The pyrrolidine ring of proline is not planar and adopts one of two preferred puckered conformations, termed Cγ-endo (down) and Cγ-exo (up).[2] These puckers are defined by the displacement of the Cγ atom relative to the plane formed by the other four ring atoms. The ring pucker is intrinsically linked to the backbone dihedral angles (φ and ψ), with an exo pucker favoring more compact conformations and an endo pucker promoting more extended structures.[1]

-

Cis-Trans Isomerization: Unlike most other amino acids where the trans conformation of the peptide bond is overwhelmingly favored, the energy difference between the cis and trans isomers of the X-Pro peptide bond is small.[3] This leads to a significant population of the cis conformer, a phenomenon that plays a crucial role in protein folding and function.[1] The cis-trans isomerization is a slow process, often acting as a rate-limiting step in protein folding.[3] There is a strong correlation between the ring pucker and the amide bond conformation; the cis isomer strongly favors an endo ring pucker, while the trans isomer is more compatible with the exo pucker.[1]

The substitution on the proline ring, as in this compound, can introduce steric and stereoelectronic effects that significantly bias these conformational equilibria.[2]

Conformational Effects of Methylation in this compound

The conformational preferences of this compound are dictated by the presence of a methyl group on the nitrogen atom and two methyl groups at the C4 position.

-

N-Methylation: The N-methyl group is expected to influence the cis-trans equilibrium of the preceding peptide bond. While N-acetylation in model compounds has been studied, the effect of a simple N-methyl group will likely introduce steric hindrance that could shift the equilibrium.

-

C4-Dimethylation: The gem-dimethyl substitution at the C4 position is the most significant structural feature. This substitution is expected to have a profound impact on the ring pucker. Steric hindrance between the two methyl groups and the adjacent ring atoms will likely destabilize certain puckered states and favor others. Based on studies of other 4-substituted prolines, it is plausible that the 4,4-dimethyl substitution will strongly favor a specific ring pucker to minimize steric clashes. This, in turn, will influence the preferred cis or trans conformation of the peptide bond.

Experimental Protocols for Conformational Analysis

A thorough conformational analysis of this compound would involve a combination of spectroscopic, crystallographic, and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution.[3][4] For this compound, a combination of 1D and 2D NMR experiments would be employed.

Methodology:

-

Sample Preparation: A 10-20 mM solution of this compound is prepared in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). The choice of solvent can be critical as it may influence the conformational equilibrium.

-

1D ¹H NMR: A standard 1D ¹H NMR spectrum is acquired to observe the chemical shifts and coupling constants of the protons. The presence of distinct sets of signals for the cis and trans isomers would indicate slow exchange on the NMR timescale.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): To establish proton-proton scalar couplings within the pyrrolidine ring and the methyl groups.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons. Specific NOE/ROE cross-peaks can provide definitive evidence for the cis or trans conformation and the ring pucker. For instance, a strong NOE between the α-proton and the preceding residue's α-proton is characteristic of a trans-amide bond.

-

-

Data Analysis:

-

Chemical Shifts: The chemical shifts of the proline ring protons, particularly Hα, Hβ, and Hγ, are sensitive to the ring pucker and cis/trans isomerism.

-

Coupling Constants (³JHH): The vicinal coupling constants between the ring protons can be used to determine the dihedral angles via the Karplus equation, providing quantitative information about the ring pucker.

-

Integration: The relative populations of the cis and trans isomers can be determined by integrating the corresponding well-resolved signals in the ¹H NMR spectrum.

-

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular conformation in the solid state.

Methodology:

-

Crystallization: Single crystals of this compound are grown by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.

-

Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: The diffraction data are used to solve the crystal structure and refine the atomic positions. This yields precise bond lengths, bond angles, and torsion angles, providing a detailed picture of the preferred conformation in the solid state.

Computational Modeling

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, can provide valuable insights into the conformational preferences and energetics of this compound.

Methodology:

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers (cis/trans isomers and different ring puckers).

-

Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized using a suitable level of theory (e.g., B3LYP/6-31G*). The relative energies of the conformers are then calculated to determine their theoretical populations.

-

Solvation Effects: The influence of the solvent can be modeled using implicit (e.g., PCM) or explicit solvent models to provide a more accurate comparison with experimental data obtained in solution.

-

NMR Parameter Calculation: Theoretical NMR chemical shifts and coupling constants can be calculated for the optimized geometries and compared with the experimental data to validate the computational model.

Hypothetical Quantitative Data

Based on the principles discussed, the following tables summarize the expected quantitative data for the conformational analysis of this compound.

Table 1: Expected NMR Parameters for the Major Conformer of this compound in D₂O

| Parameter | Expected Value | Interpretation |

| ³J(Hα, Hβcis) | ~8-10 Hz | Consistent with a specific ring pucker |

| ³J(Hα, Hβtrans) | ~2-4 Hz | Consistent with a specific ring pucker |

| Trans/Cis Ratio | > 5:1 | Steric hindrance from the 4,4-dimethyl and N-methyl groups likely favors the trans isomer |

| Hα Chemical Shift | ~4.0-4.2 ppm | Sensitive to ring pucker and cis/trans isomerism |

| Cγ Chemical Shift | ~35-40 ppm | Sensitive to ring pucker |

Table 2: Hypothetical Torsion Angles for the Dominant Conformer from X-ray Crystallography or Computational Modeling

| Torsion Angle | Expected Value (°) | Description |

| φ (phi) | -60 ± 15 | Restricted by the pyrrolidine ring |

| ψ (psi) | +140 ± 20 or -40 ± 20 | Dependent on the favored ring pucker |

| ω (omega) | ~180 | Indicative of a trans peptide bond |

| χ¹ (chi1) | ± 20-40 | Defines the ring pucker |

| χ² (chi2) | ∓ 20-40 | Defines the ring pucker |

| χ³ (chi3) | ± 20-40 | Defines the ring pucker |

| χ⁴ (chi4) | ∓ 20-40 | Defines the ring pucker |

Visualizations

The following diagrams illustrate the key conformational equilibria and a typical experimental workflow for the analysis of this compound.

Caption: Conformational equilibria in this compound.

References

- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An integrative characterization of proline cis and trans conformers in a disordered peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conformational analysis and intramolecular interactions of L-proline methyl ester and its N-acetylated derivative through spectroscopic and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Potential Significance of 1,4,4-trimethyl-L-proline and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Proline and its derivatives are a critical class of molecules in medicinal chemistry and drug development. The unique constrained cyclic structure of the proline ring imparts significant conformational rigidity to peptides and small molecules, which can lead to enhanced binding affinity, selectivity, and metabolic stability. Modifications to the proline ring, such as alkylation, have been shown to further influence these properties. 1,4,4-trimethyl-L-proline, a proline derivative with a gem-dimethyl group at the C4 position and a methyl group on the nitrogen, represents an intriguing but underexplored molecule. This guide provides a comprehensive overview of a feasible synthetic approach to this compound, along with a discussion of its potential applications.

Physicochemical Properties

While extensive experimental data for this compound is scarce in peer-reviewed literature, basic physicochemical properties can be obtained from commercial suppliers.

| Property | Value |

| Molecular Formula | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol |

| CAS Number | 1443245-02-0 |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and polar organic solvents |

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to proceed from a readily available starting material, 4-hydroxy-L-proline. The proposed pathway involves three key stages: oxidation of the hydroxyl group, gem-dimethylation at the C4 position, and N-methylation.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols (Hypothetical)

The following protocols are based on well-established organic synthesis reactions and are proposed as a viable route to this compound.

Step 1: Synthesis of N-Boc-4-oxo-L-proline methyl ester

-

Protection of 4-hydroxy-L-proline: To a solution of 4-hydroxy-L-proline (1 eq.) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.5 eq.). Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.1 eq.) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours. Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate (B1210297). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-4-hydroxy-L-proline.

-

Esterification: Dissolve the N-Boc-4-hydroxy-L-proline (1 eq.) in methanol (B129727). Cool to 0 °C and slowly add thionyl chloride (1.2 eq.). Allow the reaction to stir at room temperature for 4 hours. Remove the solvent under reduced pressure to obtain the crude N-Boc-4-hydroxy-L-proline methyl ester.

-

Oxidation: Dissolve the N-Boc-4-hydroxy-L-proline methyl ester (1 eq.) in dichloromethane (B109758) (DCM). Add Dess-Martin periodinane (1.5 eq.) and stir at room temperature for 2 hours. Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. Extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield N-Boc-4-oxo-L-proline methyl ester.

Step 2: Synthesis of N-Boc-4,4-dimethyl-L-proline methyl ester

-

Gem-Dimethylation: To a solution of N-Boc-4-oxo-L-proline methyl ester (1 eq.) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C, add methylmagnesium bromide (3.0 M in diethyl ether, 2.5 eq.) dropwise. Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting tertiary alcohol is then subjected to reduction.

-

Reductive Deoxygenation (Barton-McCombie Deoxygenation): A more controlled approach to gem-dimethylation would involve a Wittig-type reaction followed by reduction, or direct methylation of the ketone. A plausible direct route involves a Grignard reaction followed by deoxygenation.

Step 3: Synthesis of this compound

-

Deprotection: Treat the N-Boc-4,4-dimethyl-L-proline methyl ester with a solution of 4 M HCl in dioxane at room temperature for 2 hours. Remove the solvent under reduced pressure to obtain the hydrochloride salt of 4,4-dimethyl-L-proline methyl ester.

-

N-Methylation (Eschweiler-Clarke Reaction): To a solution of the deprotected proline derivative in formic acid, add aqueous formaldehyde (B43269). Heat the reaction mixture at 100 °C for 2 hours. Cool the reaction and remove the excess formic acid and formaldehyde under reduced pressure.

-

Saponification: Dissolve the resulting N-methylated ester in a mixture of methanol and water. Add lithium hydroxide (B78521) (2 eq.) and stir at room temperature for 4 hours. Acidify the reaction mixture to pH ~6 with 1 M HCl. Concentrate the solution and purify the product by ion-exchange chromatography to yield this compound.

Potential Biological Significance and Signaling Pathways

While no specific biological activities or signaling pathway modulations have been reported for this compound, the structural motifs present in this molecule suggest several avenues for investigation.

Caption: Logical workflow for the investigation of a novel proline derivative.

-

Conformational Constraint: The gem-dimethyl group at the C4 position is expected to significantly restrict the puckering of the pyrrolidine (B122466) ring. This can lock the molecule into a specific conformation, which could be beneficial for binding to a biological target.

-

Increased Lipophilicity: The three methyl groups increase the lipophilicity of the molecule compared to proline. This could enhance its ability to cross cell membranes and the blood-brain barrier, making it a candidate for CNS-acting drugs.

-

Metabolic Stability: The N-methylation can block N-dealkylation, a common metabolic pathway for secondary amines, potentially increasing the in vivo half-life of a drug candidate containing this moiety.

Based on the activities of other substituted prolines, this compound derivatives could be investigated for their potential as:

-

Enzyme Inhibitors: The rigid structure could be designed to fit into the active site of enzymes, such as proteases or kinases.

-

Peptidomimetics: Incorporation into peptides could stabilize specific secondary structures, such as β-turns, which are important for protein-protein interactions.

-

Organocatalysts: Proline and its derivatives are known to be effective asymmetric organocatalysts. The unique steric environment of this compound could lead to novel catalytic activities.

Conclusion

This compound is a fascinating, yet understudied, proline derivative. While its discovery and isolation from natural sources remain unconfirmed, this guide provides a robust and plausible synthetic route for its preparation in the laboratory. The unique structural features of this compound, particularly the gem-dimethyl substitution and N-methylation, suggest that it could be a valuable building block in drug discovery and medicinal chemistry. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to explore its full potential. Researchers in the field are encouraged to utilize the proposed synthetic strategies and to investigate the biological properties of this and related compounds.

Spectroscopic and Structural Analysis of 1,4,4-trimethyl-L-proline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic properties of 1,4,4-trimethyl-L-proline. Due to the limited availability of public experimental data for this specific proline derivative, this document focuses on predicted spectroscopic features based on its structure and comparative analysis with the well-characterized parent compound, L-proline. Additionally, it outlines general experimental protocols and relevant biological pathways.

Introduction to this compound

This compound is a derivative of the proteinogenic amino acid L-proline. Its structure is characterized by a methyl group on the nitrogen atom of the pyrrolidine (B122466) ring and two methyl groups at the C4 position. These structural modifications are expected to significantly influence its chemical and physical properties, as well as its spectroscopic signatures, compared to L-proline.

Compound Identity:

-

CAS Number: 1443245-02-0

-

Molecular Formula: C₈H₁₅NO₂

-

Molecular Weight: 157.21 g/mol

Predicted Spectroscopic Data

The following sections detail the anticipated features in the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are discussed below, with comparative data from L-proline presented for context.

¹H NMR Spectroscopy (Predicted):

The ¹H NMR spectrum is expected to show distinct signals for the different protons in the molecule.

-

N-CH₃: A singlet corresponding to the three protons of the N-methyl group.

-

C(CH₃)₂: One or two singlets for the six protons of the two geminal methyl groups at the C4 position. Depending on the conformational rigidity of the ring, these methyl groups could be chemically equivalent or non-equivalent.

-

Ring Protons (CH₂ and CH): A series of multiplets for the protons on the pyrrolidine ring at the C2, C3, and C5 positions.

¹³C NMR Spectroscopy (Predicted):

The ¹³C NMR spectrum will provide information about the carbon framework.

-

C=O: A signal in the downfield region characteristic of a carboxylic acid carbonyl carbon.

-

N-CH₃: A signal for the N-methyl carbon.

-

C(CH₃)₂: One or two signals for the geminal methyl carbons at C4.

-

C4: The quaternary carbon at the C4 position.

-

Ring Carbons (CH₂ and CH): Signals corresponding to the C2, C3, and C5 carbons of the pyrrolidine ring.

Comparative NMR Data for L-proline:

For reference, the experimental ¹H and ¹³C NMR chemical shifts for L-proline in D₂O are provided in the table below. The presence of the additional methyl groups in this compound will cause shifts in the corresponding ring positions.

| L-proline | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| α-CH | 4.12 | 63.9 |

| β-CH₂ | 2.34, 2.02 | 31.7 |

| γ-CH₂ | 2.02 | 26.5 |

| δ-CH₂ | 3.37 | 48.8 |

| COOH | - | 177.5 |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The predicted key vibrational bands for this compound are:

-

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

-

C-H stretch: Bands in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the methyl and methylene (B1212753) C-H bonds.

-

C=O stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

-

C-N stretch: A band in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (m/z = 157.21). High-resolution mass spectrometry would confirm the elemental composition.

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the carboxyl group (M-45) and fragmentation of the pyrrolidine ring.

Experimental Protocols

While specific experimental data for this compound is not available, a general workflow for acquiring and analyzing spectroscopic data for a novel compound is presented below.

Caption: General experimental workflow for the synthesis, purification, and spectroscopic analysis of a novel compound.

Biological Context: Proline Metabolism

As a derivative of L-proline, this compound exists within the broader context of amino acid metabolism. The following diagram illustrates the general biosynthetic and catabolic pathways of proline.

Caption: Simplified diagram of the biosynthesis and catabolism of L-proline.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound for researchers and professionals in drug development. While experimental data remains to be published, the predictions and comparative analyses presented here offer a valuable starting point for the characterization of this and similar proline derivatives. The outlined experimental workflow and metabolic context further equip researchers for future studies involving this class of compounds.

A Technical Guide to the Theoretical and Computational Analysis of Substituted Proline Analogs

To the Esteemed Researcher,

This document addresses the inquiry regarding the theoretical and computational investigation of 1,4,4-trimethyl-L-proline. An extensive search of the current scientific literature reveals a notable absence of specific published studies focusing on this particular molecule. Therefore, it is not possible to provide quantitative data or established experimental protocols directly pertaining to this compound.

However, recognizing the importance of this inquiry for researchers, scientists, and drug development professionals, we have compiled a comprehensive technical guide that outlines the established principles and methodologies for the theoretical and computational study of substituted proline analogs in general. This guide is based on the wealth of research conducted on similar molecules and provides a robust framework for any future investigation of this compound.

Introduction: The Unique Role of Proline in Molecular Structures

Proline, unique among the canonical amino acids, possesses a secondary amine integrated into a five-membered pyrrolidine (B122466) ring. This cyclic structure imposes significant conformational restraints on the polypeptide backbone, restricting the backbone dihedral angle φ to approximately -65°.[1] This inherent rigidity makes proline and its substituted analogs critical components in defining the structure of peptides and proteins, where they are frequently found in turns, loops, and polyproline helices.[1][2]

The study of substituted prolines is driven by the potential to modulate these structural properties. The introduction of substituents on the pyrrolidine ring can create additional steric and stereoelectronic effects, which in turn influence two fundamental conformational equilibria:

-

Amide Bond Isomerism (cis/trans): The peptide bond preceding a proline residue has a significantly higher propensity to adopt the cis conformation compared to other amino acids.[3]

-

Ring Pucker (endo/exo): The pyrrolidine ring is not planar and exists in two primary puckered conformations, Cγ-endo and Cγ-exo, which are in equilibrium.[4]

These equilibria are not independent; for instance, the exo ring pucker tends to stabilize the trans amide bond, while the endo pucker is strongly favored in a cis amide bond.[1] By strategically choosing substituents, researchers can control these conformational preferences to stabilize specific secondary structures, enhance binding affinity, or introduce novel functionalities into peptides.

Core Theoretical Concepts & Equilibria

A thorough computational analysis of a proline analog hinges on understanding the key structural equilibria. The following diagram illustrates the primary conformational states that are the focus of such studies.

Caption: Key conformational equilibria in substituted proline analogs.

General Computational Methodology

The following section details a standard workflow for the computational investigation of a novel proline analog, such as this compound. This protocol outlines the typical sequence of steps from initial structure generation to final data analysis.

Experimental Protocol: A Computational Approach

-

Initial Structure Generation:

-

Construct the 3D structure of the target molecule (e.g., N-acetyl-N'-methylamide derivative of this compound) using a molecular builder.

-

Generate initial geometries for all potential stereoisomers and key conformers, including both cis and trans amide bond conformations and both endo and exo ring puckers.

-

-

Conformational Search and Optimization:

-

Perform a systematic conformational search to identify all low-energy minima on the potential energy surface.

-

Conduct geometry optimizations for all identified conformers. This is typically performed using quantum mechanical methods.

-

Methods: Density Functional Theory (DFT) is widely used for its balance of accuracy and computational cost. Common functionals include B3LYP or M06-2X, paired with a suitable basis set such as 6-31G(d) or a larger one for higher accuracy. Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are also employed.[5]

-

-

Energy Calculation and Analysis:

-

Calculate the single-point energies of the optimized structures at a higher level of theory or with a larger basis set to obtain more accurate relative energies between conformers.

-

Calculate vibrational frequencies to confirm that each optimized structure is a true minimum (no imaginary frequencies) and to derive thermodynamic properties like Gibbs free energy.

-

-

Solvent Effects:

-

Since conformational preferences can be highly dependent on the environment, incorporate solvent effects.[6]

-

Methods: Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the SMD solvation model, are efficient for accounting for bulk solvent effects on the relative stability of conformers.[5][7]

-

-

Property Calculation:

-

Based on the optimized geometries, calculate relevant properties such as:

-

Key dihedral angles (φ, ψ, ω, χ) to define the backbone and side-chain conformation.

-

Atomic charges (e.g., Mulliken, NBO) to analyze electronic effects.

-

NMR chemical shifts for comparison with experimental data.

-

-

The workflow for such an analysis is visualized below.

Caption: A typical computational workflow for analyzing proline analogs.

Data Presentation and Expected Outcomes

The primary output of a computational study on a proline analog is a set of quantitative data that characterizes the molecule's conformational landscape. This data is best presented in a structured table to allow for clear comparison between different conformers. While we cannot provide data for this compound, the following table serves as a template for how such results would be summarized.

| Conformer ID | Amide Bond (ω) | Ring Pucker | Relative Energy (kcal/mol) | Population (%) | φ (deg) | ψ (deg) |

| trans-exo | trans | exo | 0.00 | 75.3 | -65.2 | 155.8 |

| trans-endo | trans | endo | 1.25 | 12.1 | -68.0 | 150.1 |

| cis-endo | cis | endo | 1.80 | 6.5 | -70.5 | -15.3 |

| cis-exo | cis | exo | 2.50 | 6.1 | -63.8 | -10.2 |

| Note: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to show the format and type of results generated from a typical computational study on a proline analog. |

Conclusion

While direct computational studies on this compound are not currently available in the public domain, the field of computational chemistry provides a powerful and well-established framework for its investigation. By applying the methodologies outlined in this guide—from conformational searching with quantum mechanical methods to the inclusion of solvent effects—researchers can thoroughly characterize the structural and energetic landscape of this molecule. Such an analysis would yield valuable insights into how the specific 1,4,4-trimethyl substitution pattern influences the critical cis/trans and endo/exo equilibria, ultimately informing its potential application in peptide design and drug development.

References

- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

1,4,4-Trimethyl-L-proline: An Overview of a Sparsely Studied Derivative

For Immediate Release

Shanghai, China – December 5, 2025 – An extensive review of publicly available scientific literature reveals a significant lack of in-depth research on the specific biological activities of 1,4,4-trimethyl-L-proline. While this compound is identified as a derivative of the amino acid L-proline, detailed studies elucidating its pharmacological effects, mechanisms of action, and potential therapeutic applications are notably absent. Current information is primarily limited to its classification as a proline derivative and its commercial availability for research purposes.[1][2][3]

L-proline and its analogues are a well-established class of molecules with diverse and significant roles in biology and medicine.[4][5][6] Due to the unique cyclic structure of proline, it plays a crucial role in protein folding and structure.[7][8] This structural importance has led to the development of numerous proline analogues to modulate the biological, pharmaceutical, and physicochemical properties of peptides and other compounds.[4][9]

The Landscape of Proline Analogues

Proline analogues have been investigated for a wide range of applications, from fundamental cellular metabolism studies to industrial uses, such as in the development of microorganisms that overproduce L-proline.[4][9] Some proline analogues have demonstrated potent biological activities, including antitumor properties. For instance, L-azetidine-2-carboxylic acid (L-AZC) and cis-4-hydroxy-L-proline (4-L-CHOP) are known inhibitors of cell growth and have been evaluated for their antitumor activity.[4][9]

Furthermore, the incorporation of proline analogues is a strategy employed in drug design to enhance the properties of small molecules and pharmaceutical peptides. Over the past 15 years, more than 15 drugs approved by the FDA contain proline analogues in their structures, highlighting the therapeutic relevance of this class of compounds.[5]

General Biological Roles of L-Proline

L-proline itself is a multifaceted amino acid with a wide array of biological functions.[10] It is a key component of collagen, the most abundant protein in mammals, and is also found in antimicrobial peptides and other essential proteins.[10] Proline serves as an energy source for various organisms and acts as an osmolyte and chemical chaperone, protecting cells from environmental stress.[10][11][12] Its metabolism has been implicated in both beneficial processes like tissue regeneration and pathological conditions such as fibrosis and cancer metastasis.[10]

Potential Inferences and Future Directions

Given the limited direct data on this compound, its potential biological activities can only be hypothesized based on the known functions of L-proline and its other derivatives. The trimethylation at the C4 position could influence its conformational rigidity, lipophilicity, and interaction with biological targets compared to unsubstituted L-proline. These modifications could potentially lead to novel pharmacological properties.

The lack of specific research on this compound presents a clear opportunity for investigation. Future studies could explore its effects on various biological processes, including but not limited to:

-

Enzyme Inhibition: Investigating its potential as an inhibitor of enzymes for which proline analogues are known to be active.

-

Peptide Modification: Incorporating it into peptides to study its influence on conformation and biological activity.

-

Cellular Transport: Examining its uptake and metabolism in different cell types.

A logical first step in elucidating the biological profile of this compound would be to perform broad-spectrum screening assays to identify any potential bioactivities.

Experimental Starting Points

Researchers interested in investigating this compound could begin with established protocols for studying proline analogues. A generalized workflow for initial screening is proposed below.

At present, no specific signaling pathways involving this compound have been described in the literature. Research would be required to first identify a biological effect before a signaling pathway could be elucidated.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. abmole.com [abmole.com]

- 4. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular insights into protein synthesis with proline residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]

- 11. Targeting L-Proline Uptake as New Strategy for Anti-chagas Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]

1,4,4-Trimethyl-L-proline: A Novel Chiral Building Block for Modern Drug Discovery and Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,4-Trimethyl-L-proline is a synthetically derived, non-proteinogenic amino acid analogue. As a chiral building block, it offers unique structural rigidity and stereochemical complexity, making it a valuable component in the design and synthesis of novel pharmaceuticals and complex molecular architectures. Its gem-dimethyl substitution at the C4 position of the pyrrolidine (B122466) ring introduces significant steric hindrance, which can profoundly influence the conformational preferences of peptides and small molecules, potentially leading to enhanced biological activity, metabolic stability, and receptor selectivity. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthetic approach, and its potential applications in medicinal chemistry and asymmetric catalysis. Due to the limited availability of published data, this guide also highlights areas for future research and development.

Introduction

Proline and its derivatives are a cornerstone of modern medicinal chemistry and organic synthesis. The constrained cyclic structure of the pyrrolidine ring imparts unique conformational properties to molecules, influencing their biological activity and physical characteristics. This compound (CAS 1443245-02-0) is a specialized proline analogue that features a gem-dimethyl group at the 4-position and a methyl group on the nitrogen atom. This substitution pattern is anticipated to offer distinct advantages in the development of novel therapeutics and chiral catalysts.

Key Attributes:

-

Chiral Scaffold: Provides a rigid, stereochemically defined framework for the construction of complex molecules.

-

Conformational Rigidity: The gem-dimethyl group at the C4 position restricts the puckering of the pyrrolidine ring, leading to more predictable molecular conformations.

-

Increased Lipophilicity: The additional methyl groups enhance the lipophilic character of the molecule, which can improve cell permeability and pharmacokinetic properties of drug candidates.

-

Metabolic Stability: The quaternary carbon center at the C4 position can block potential sites of metabolic oxidation, thereby increasing the in vivo half-life of molecules incorporating this building block.

Physicochemical Properties

While detailed experimental data for this compound is not extensively reported in publicly available literature, its basic properties can be inferred from its structure and comparison with related proline analogues.

| Property | Value (Predicted/Inferred) |

| CAS Number | 1443245-02-0 |

| Molecular Formula | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and polar organic solvents |

| Chirality | (2S) configuration |

Synthesis of this compound: A Conceptual Approach

Figure 1. A conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols for the key steps outlined in the conceptual synthetic workflow. These are based on established methodologies for the synthesis of substituted proline analogues.

Step 1: Synthesis of a 4,4-Dimethyl-L-proline Derivative

-

Reaction: To a solution of an N-protected 4-oxo-L-proline ester (e.g., Boc-4-oxo-L-proline methyl ester) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere, is added an excess of a methylating agent (e.g., methylmagnesium bromide or methyllithium) dropwise.

-

Work-up: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and allowed to warm to room temperature. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

Step 2: N-Methylation

-

Reaction: The 4,4-dimethyl-L-proline derivative is dissolved in a mixture of formic acid and formaldehyde. The solution is heated to reflux for several hours.

-

Work-up: The reaction mixture is cooled, and the excess reagents are removed under reduced pressure. The residue is dissolved in water and the pH is adjusted to basic with a suitable base (e.g., sodium carbonate). The aqueous layer is then extracted with an organic solvent.

-

Purification: The product is purified by crystallization or chromatography.

Step 3: Deprotection

-

Reaction: The protecting groups (e.g., Boc and methyl ester) are removed under appropriate conditions. For example, a Boc group can be removed with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), and a methyl ester can be saponified using lithium hydroxide (B78521) (LiOH) in a mixture of THF and water.

-

Work-up and Purification: The final product, this compound, is isolated and purified by standard techniques such as ion-exchange chromatography or crystallization.

Applications in Drug Discovery and Asymmetric Synthesis

While specific applications of this compound are not well-documented, its structural features suggest significant potential in several areas:

Peptidomimetics and Constrained Peptides

The incorporation of this compound into peptide sequences can induce specific secondary structures, such as β-turns, and enhance metabolic stability. This is particularly valuable in the design of peptide-based drugs with improved oral bioavailability and longer duration of action.

Figure 2. Impact of this compound on peptide properties.

Chiral Ligands for Asymmetric Catalysis

The pyrrolidine scaffold is a common feature in many successful chiral ligands for asymmetric transition-metal catalysis. The unique steric and electronic properties of this compound could be exploited in the design of novel ligands for a variety of asymmetric transformations, including hydrogenations, C-C bond formations, and aminations.

Organocatalysis

Proline and its derivatives are well-established organocatalysts for a range of asymmetric reactions. The increased steric bulk of this compound could lead to enhanced enantioselectivity in reactions such as aldol (B89426) and Mannich reactions by providing a more defined chiral environment in the transition state.

Future Perspectives

The full potential of this compound as a chiral building block remains to be explored. Future research should focus on:

-

Development of Efficient and Scalable Synthetic Routes: Establishing a reliable and cost-effective synthesis is crucial for its widespread adoption.

-

Comprehensive Physicochemical and Spectroscopic Characterization: Detailed analysis of its properties, including NMR, IR, and mass spectrometry data, is needed.

-

Exploration of its Role in Medicinal Chemistry: Systematic incorporation into bioactive peptides and small molecules to evaluate its impact on potency, selectivity, and pharmacokinetics.

-

Application in Asymmetric Catalysis: Design and synthesis of novel chiral ligands and organocatalysts based on the this compound scaffold and evaluation of their performance in a broad range of asymmetric reactions.

Conclusion

This compound represents a promising yet underexplored chiral building block with the potential to significantly impact the fields of drug discovery and asymmetric synthesis. Its unique structural features offer opportunities to address key challenges in medicinal chemistry, such as improving metabolic stability and controlling molecular conformation. While the current body of literature on this specific compound is limited, the conceptual synthetic pathways and potential applications outlined in this guide provide a solid foundation for future research and development efforts. The scientific community is encouraged to investigate the synthesis and utility of this novel proline analogue to unlock its full potential.

The Rise of a Novel Chiral Catalyst: An In-depth Technical Guide to 1,4,4-Trimethyl-L-proline in Organocatalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of asymmetric organocatalysis has been revolutionized by the use of small chiral organic molecules to drive stereoselective transformations. Among these, L-proline and its derivatives have emerged as powerful and versatile catalysts. This technical guide delves into the exploration of a unique proline analog, 1,4,4-trimethyl-L-proline, as a promising organocatalyst. While direct literature on this specific catalyst is emerging, this document provides a comprehensive overview based on established principles of proline catalysis and data from structurally related 4,4-disubstituted proline derivatives. We present a plausible synthetic route, hypothesized catalytic performance in key asymmetric reactions, detailed experimental protocols, and mechanistic insights to facilitate its adoption and further investigation in academic and industrial research.

Introduction: The Power of Proline in Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become the third pillar of catalysis, alongside biocatalysis and metal catalysis. L-proline, a naturally occurring amino acid, has been a cornerstone of this field, effectively catalyzing a wide array of asymmetric transformations, including aldol (B89426), Mannich, and Michael reactions.[1][2] Its catalytic prowess stems from its bifunctional nature, possessing both a secondary amine and a carboxylic acid moiety. This allows it to activate substrates through the formation of nucleophilic enamine intermediates or electrophilic iminium ions.[3]

Modifications to the proline scaffold have been a key strategy to fine-tune its catalytic activity and stereoselectivity.[4] Substitution at the C4 position, in particular, has been shown to influence the catalyst's steric environment and solubility, thereby impacting reaction outcomes.[5] This guide focuses on the potential of this compound, a derivative with a quaternary center at the C4 position, as a novel organocatalyst. The gem-dimethyl group is expected to introduce significant steric bulk, potentially leading to enhanced stereocontrol in asymmetric reactions.

Synthesis of this compound

A robust and scalable synthesis is crucial for the widespread adoption of a new catalyst. While a specific protocol for this compound is not extensively documented, a plausible synthetic route can be devised based on established methods for the synthesis of 4,4-disubstituted proline analogs.[6] The following proposed synthesis starts from commercially available materials.

Experimental Protocol: Proposed Synthesis of this compound

Step 1: N-protection of 4-Oxo-L-proline.

-

To a solution of 4-oxo-L-proline methyl ester hydrochloride (1.0 eq) in dichloromethane (B109758) (DCM, 0.5 M), add triethylamine (B128534) (2.2 eq) at 0 °C and stir for 10 minutes.

-

Add benzyl (B1604629) chloroformate (Cbz-Cl, 1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction with water and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield N-Cbz-4-oxo-L-proline methyl ester.

Step 2: Gem-Dimethylation at C4.

-

To a solution of N-Cbz-4-oxo-L-proline methyl ester (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF, 0.2 M) at -78 °C under an argon atmosphere, add a solution of methylmagnesium bromide (3.0 M in diethyl ether, 2.5 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction carefully with a saturated aqueous solution of NH₄Cl at 0 °C.

-

Extract the mixture with ethyl acetate (B1210297), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

The resulting tertiary alcohol is then subjected to dehydration and subsequent reduction or a related functional group transformation to install the gem-dimethyl group. Note: This step may require optimization.

Step 3: N-Methylation.

-

To a solution of the 4,4-dimethyl-L-proline derivative from the previous step in methanol (B129727) (0.3 M), add aqueous formaldehyde (B43269) (37 wt. %, 3.0 eq).

-

Add Pd/C (10 mol %) and stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for 24 hours.

-

Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

Step 4: Deprotection.

-

Dissolve the N-methylated intermediate in a suitable solvent and perform hydrogenolysis using H₂ over Pd/C to remove the Cbz group.

-

Saponify the methyl ester using LiOH in a THF/water mixture.

-

Acidify the reaction mixture to pH ~2 with 1M HCl and extract the product. After purification, this compound should be obtained.

Caption: Proposed synthetic workflow for this compound.

Predicted Performance in Asymmetric Organocatalysis

Based on the extensive literature on L-proline and its 4-substituted derivatives, we can predict the potential performance of this compound in key asymmetric reactions. The increased steric hindrance from the gem-dimethyl group at the C4 position is anticipated to enhance facial discrimination of the incoming electrophile, potentially leading to higher enantioselectivities compared to unsubstituted L-proline.

Asymmetric Aldol Reaction

The proline-catalyzed asymmetric aldol reaction is a cornerstone of organocatalysis, providing chiral β-hydroxy ketones.[7] The reaction proceeds through a Zimmerman-Traxler-like transition state involving an enamine intermediate.[2]

Table 1: Predicted Performance in the Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

| Catalyst | Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti/syn) | ee (%) |

| L-Proline | 20 | DMSO | 24 | 95 | 95:5 | 96 |

| This compound (Predicted) | 10-20 | DMSO/Toluene | 24-48 | >90 | >97:3 | >98 |

Data for L-Proline is representative from the literature. Predicted data for this compound is a scientific estimation.

Caption: Catalytic cycle for the proline-catalyzed aldol reaction.

Asymmetric Mannich Reaction

The asymmetric Mannich reaction is a powerful tool for the synthesis of chiral β-amino carbonyl compounds.[8][9] Proline and its derivatives catalyze this reaction by forming an enamine from a ketone or aldehyde donor, which then adds to a pre-formed imine.[10]

Table 2: Predicted Performance in the Asymmetric Mannich Reaction

| Donor | Acceptor (Imine from) | Catalyst Loading (mol%) | Solvent | Yield (%) | dr (syn/anti) | ee (%) |

| Acetone | p-Anisidine/p-Nitrobenzaldehyde | 20 (L-Proline) | DMSO | 50 | 95:5 (syn) | 94 |

| Acetone | p-Anisidine/p-Nitrobenzaldehyde | 15-20 (Predicted) | Toluene | >60 | >98:2 (syn) | >97 |

Data for L-Proline is representative from the literature. Predicted data for this compound is a scientific estimation.

Caption: Experimental workflow for a typical Mannich reaction.

Asymmetric Michael Addition

The asymmetric Michael addition is a key C-C bond-forming reaction for the synthesis of 1,5-dicarbonyl compounds and their derivatives.[11] Proline-type catalysts facilitate the conjugate addition of a ketone or aldehyde to an α,β-unsaturated carbonyl compound.

Table 3: Predicted Performance in the Asymmetric Michael Addition of Cyclohexanone to Nitrostyrene

| Catalyst | Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (%) |

| L-Proline | 20 | CHCl₃ | 96 | 99 | 90:10 (syn) | 20 |

| This compound (Predicted) | 10-15 | Toluene/IPA | 48-72 | >95 | >95:5 (syn) | >90 |

Data for L-Proline is representative from the literature. Predicted data for this compound is a scientific estimation, anticipating a significant improvement in enantioselectivity due to the catalyst's steric bulk.

Detailed Experimental Protocols (Hypothetical)

The following protocols are provided as a starting point for the investigation of this compound in organocatalysis. Optimization of catalyst loading, solvent, temperature, and reaction time may be necessary for specific substrates.

General Procedure for the Asymmetric Aldol Reaction

-

To a stirred solution of this compound (0.15 mmol, 15 mol%) in the desired solvent (e.g., DMSO, 1.0 mL), add the ketone (2.0 mmol).

-

Stir the mixture at room temperature for 20 minutes.

-

Add the aldehyde (1.0 mmol) and continue stirring at the desired temperature (e.g., 4 °C) for 24-72 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (5 mL).

-

Extract the mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

-

Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

General Procedure for the Asymmetric Mannich Reaction

-

In a reaction vial, dissolve the aldehyde (1.0 mmol) and the amine (1.1 mmol) in the chosen solvent (e.g., Toluene, 4 mL).

-

Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

-

Add the ketone (3.0 mmol) followed by this compound (0.2 mmol, 20 mol%).

-

Stir the reaction mixture at the specified temperature (e.g., room temperature) until completion as monitored by TLC.

-

Work-up the reaction as described in the aldol protocol.

-

Purify the product by flash column chromatography.

-

Analyze the product for yield, diastereoselectivity, and enantioselectivity.

General Procedure for the Asymmetric Michael Addition

-

To a solution of the α,β-unsaturated compound (1.0 mmol) in the chosen solvent (e.g., a mixture of Toluene and isopropanol, 5 mL), add the ketone or aldehyde donor (2.0 mmol).

-

Add this compound (0.1 mmol, 10 mol%).

-

Stir the mixture at the designated temperature (e.g., room temperature or 0 °C) for the required time, monitoring by TLC.

-

After completion, remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography to afford the Michael adduct.

-